![molecular formula C30H30Cl2N4O4 B7852587 nutlin-3A CAS No. 890090-75-2](/img/structure/B7852587.png)
nutlin-3A
Overview
Description
Nutlin-3A is the active enantiomer of Nutlin-3, which inhibits the p53/MDM2 interaction with an IC50 of 90 nM in a cell-free assay . It induces autophagy and apoptosis in a p53-dependent manner .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. A study has shown that the modification of this compound with an exocyclic methylene group generated a more potent inhibitor .Molecular Structure Analysis
This compound has a complex molecular structure. It is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .Chemical Reactions Analysis
This compound has been shown to retain efficacy in hypoxia, suggesting it could be useful for targeting acutely hypoxic cancer cells . It has also been found to be more active than Nutlin-3 against purified wild-type MDM2 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H30Cl2N4O4 and a molecular weight of 581.5 g/mol . It is a potent inhibitor of MDM2 and has shown considerable promise in pre-clinical studies .Scientific Research Applications
Cell Cycle Arrest and Senescence : Nutlin-3a has been observed to promote a tetraploid G1 arrest in various p53 wild-type cell lines. Some cell lines undergo endoreduplication after this compound removal, leading to stable tetraploid clones resistant to therapy-induced apoptosis. Notably, 4N-arrested cells exhibit persistent p21 expression and display senescence-associated β-galactosidase, along with a proliferation block lasting weeks after this compound removal (Shen & Maki, 2010).
Pharmacokinetics in Mice : In mice, this compound has demonstrated rapid absorption and biphasic elimination, suggesting high bioavailability and rapid attainment of steady-state when administered in dosages up to 400 mg/kg. This pharmacokinetic profile is valuable for preclinical models of pediatric malignancies (Zhang et al., 2011).
Sarcoma Treatment : this compound's efficacy in sarcoma is influenced by global transcriptomic profiles and epigenetic status, rather than just MDM2 status. This suggests the need for tailored therapeutic approaches based on these molecular characteristics (Pishas et al., 2014).
Metabolism and Apoptosis : this compound has been associated with a reduction in glycolysis and the pentose phosphate pathway in MDM2-amplified cells, leading to increased ROS and apoptosis. In contrast, MDM2 non-amplified cells maintain these metabolic pathways, highlighting a complex interaction between metabolism and drug-induced apoptosis (Duan et al., 2018).
P53-Dependent Degradation of PARP1 : In mouse fibroblast cell lines, Nutlin treatment reduces PARP1 protein levels in a p53-dependent manner, suggesting a novel regulatory mechanism for PARP1 protein that could contribute to the development of inhibitors for the PARP1 signaling pathway (Matsushima et al., 2011).
Inhibition of Cancer Cell Migration and Invasion : this compound treatment can inhibit the migration and invasion capacity of p53 wild-type cancer cells by causing cytoskeletal rearrangement, reducing actin stress fibers, and decreasing the size and number of focal adhesions in treated cells (Moran & Maki, 2010).
Mechanism of Action
Target of Action
Nutlin-3A primarily targets the MDM2 protein . MDM2 is an E3 ubiquitin ligase that binds to the tumor suppressor protein p53, leading to its degradation . By inhibiting MDM2, this compound stabilizes p53, thereby activating the p53 pathway .
Mode of Action
This compound is a small cis-imidazoline molecule that acts as an antagonist of MDM2 . It binds to the p53-binding pocket of MDM2, effectively disrupting the p53–MDM2 interaction . This leads to the stabilization of p53 and the activation of the p53 pathway in p53 wild-type cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By disrupting the p53–MDM2 interaction, this compound activates the p53 pathway, leading to the upregulation of p53-dependent genes . In certain contexts, such as in KRAS mutant/p53 wild type lung cancer cells, this compound has been found to inhibit the KRAS-PI3K/Akt-mTOR pathway and disrupt the fusion of autophagosomes and macropinosomes with lysosomes .
Pharmacokinetics
This compound exhibits nonlinear binding to plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption, with peak plasma concentrations at approximately 2 hours, and biphasic elimination consistent with a saturable clearance process . These properties suggest high bioavailability and rapid attainment of steady state .
Result of Action
The action of this compound results in the stabilization of p53 and the activation of the p53 pathway . This leads to the induction of p53-dependent genes, cell cycle arrest, and apoptosis . In certain cancer cells, this compound has been shown to enhance natural killer cell-mediated killing by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of wild-type p53 is crucial for the effectiveness of this compound . Additionally, the specific cellular context, such as the presence of certain mutations (e.g., KRAS mutations in lung cancer cells), can also influence the compound’s action .
Safety and Hazards
properties
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.